molecular formula C10H9NO3 B1293709 7-Nitro-1-tetralone CAS No. 40353-34-2

7-Nitro-1-tetralone

Cat. No. B1293709
Key on ui cas rn: 40353-34-2
M. Wt: 191.18 g/mol
InChI Key: GWAQYWSNCVEJMW-UHFFFAOYSA-N
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Patent
US05216148

Procedure details

14.62 g of 1-tetralone in 45 ml of methylene chloride were treated with 29.3 ml of trifluoroacetic anhydride and 8.40 g of ammonium nitrate while cooling with ice/NaCl. After 18 hours the mixture was poured cautiously into an ice/conc. NaOH solution and extracted with diethyl ether. The organic phase was washed in succession with soda solution and NaCl solution, dried and evaporated. Flash chromatography on silica gel (hexane/ethyl acetate=9/2) followed by recrystallization from hexane/ethyl acetate (1/1) yielded 7.87 g of 7-nitro-1-tetralone as brownish crystals of m.p. 104°-105° C.
Quantity
14.62 g
Type
reactant
Reaction Step One
Quantity
29.3 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[N+:25]([O-])([O-:27])=[O:26].[NH4+]>C(Cl)Cl>[N+:25]([C:8]1[CH:9]=[C:10]2[C:5]([CH2:4][CH2:3][CH2:2][C:1]2=[O:11])=[CH:6][CH:7]=1)([O-:27])=[O:26] |f:2.3|

Inputs

Step One
Name
Quantity
14.62 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=O
Name
Quantity
29.3 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
8.4 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
NaOH solution and extracted with diethyl ether
WASH
Type
WASH
Details
The organic phase was washed in succession with soda solution and NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Flash chromatography on silica gel (hexane/ethyl acetate=9/2) followed by recrystallization from hexane/ethyl acetate (1/1)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.87 g
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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